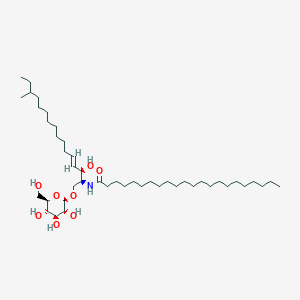

![molecular formula C6H5N3 B1257534 1H-ピラゾロ[4,3-b]ピリジン CAS No. 272-52-6](/img/structure/B1257534.png)

1H-ピラゾロ[4,3-b]ピリジン

概要

説明

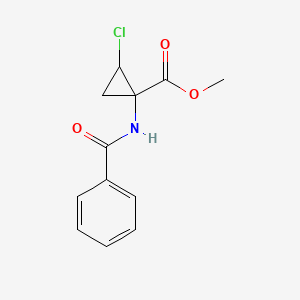

1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that is part of the pyrazolopyridine class. This class of compounds is notable for its broad range of applications in medicinal chemistry, particularly as kinase inhibitors due to their ability to interact with kinases via multiple binding modes. The versatility of the 1H-pyrazolo[4,3-b]pyridine scaffold stems from its ability to form hydrogen bond donor–acceptor pairs, a common interaction among kinase inhibitors, especially at the hinge region of the kinase (Wenglowsky, 2013).

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives is an area of active research, with various synthetic strategies employed to access this scaffold. These strategies often involve the condensation of hydrazines with chalcone derivatives under conditions that promote the formation of the pyrazolopyridine ring system. Microwave-assisted synthesis in solvents like ethanol or methanol/glacial acetic acid mix has been reported, highlighting the efficiency and versatility of these methods in synthesizing pyrazole derivatives (Sheetal et al., 2018).

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-b]pyridine is characterized by the presence of nitrogen atoms at specific positions in the heterocyclic ring, contributing to its unique chemical properties. The structure facilitates multiple kinase binding modes, making it a valuable scaffold in kinase inhibitor design. The analogs of this compound can form additional interactions in the kinase pocket, providing potency and selectivity (Wenglowsky, 2013).

Chemical Reactions and Properties

1H-pyrazolo[4,3-b]pyridine compounds engage in various chemical reactions, underlining their synthetic flexibility and the ability to generate diverse derivatives with potentially enhanced biological activity. These reactions often involve site-selective functionalization, which is crucial for developing compounds with targeted biological activities (Shankar et al., 2023).

科学的研究の応用

抗がん剤

1H-ピラゾロ[4,3-b]ピリジン: 誘導体は、潜在的な抗がん剤として設計されてきました。これらの化合物は、in vitroでの抗腫瘍活性についてスクリーニングされています。 例えば、化合物41は、1H-ピラゾロ[4,3-b]ピリジンの誘導体であり、GI50、TGI、およびIC50値を評価するために、フルパネルの5用量アッセイで試験されており、がん治療におけるその潜在的な有効性を示しています .

合成方法

1H-ピラゾロ[4,3-b]ピリジン誘導体の合成は、さまざまな分野での応用にとって重要です。 これらの合成方法は、ピラゾロピリジン系を構築する方法に従って体系化されており、それぞれのアプローチには独自の利点と欠点があります .

PPARα活性化

1H-ピラゾロ[4,3-b]ピリジン: 化合物は、脂質代謝の主要な調節因子であるPPARαを活性化する役割について研究されてきました。 これらの化合物によるPPARα活性化の構造的基盤は、脂質代謝に関連する疾患に対する新しい治療法につながる可能性があります .

キラル触媒

これらの化合物は、キラルビピリジン-N,N'-ジオキシド触媒の設計と合成に使用されてきました。 1H-ピラゾロ[4,3-b]ピリジン類似体の合成への適用は、医薬品で重要なエナンチオマー的に純粋な物質を製造するために重要です .

生物活性

1H-ピラゾロ[4,3-b]ピリジン誘導体の生物活性は、抗がん特性を超えています。 それらは、さまざまな生物活性について探索されており、さまざまな治療効果を持つ新しい薬の開発につながる可能性があります .

医薬品化学

プリン塩基であるアデニンとグアニンとの構造的類似性から、1H-ピラゾロ[4,3-b]ピリジン誘導体は、医薬品化学で大きな関心を集めています。 それらは、多くの研究や特許に含まれており、創薬における潜在性を強調しています .

作用機序

Target of Action

1H-pyrazolo[4,3-b]pyridine is a group of heterocyclic compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine

Mode of Action

It is known that these compounds have been designed as potential anticancer agents . The interaction of these compounds with their targets and the resulting changes would depend on the specific derivative of 1H-pyrazolo[4,3-b]pyridine and the target it interacts with.

Biochemical Pathways

Given their potential as anticancer agents , it can be inferred that they may interact with pathways related to cell proliferation and apoptosis. The downstream effects would depend on the specific pathway and the nature of the interaction.

Result of Action

The molecular and cellular effects of 1H-pyrazolo[4,3-b]pyridine’s action would depend on its specific targets and the nature of its interaction with these targets. As potential anticancer agents , these compounds may induce cell death or inhibit cell proliferation in cancer cells.

生化学分析

Biochemical Properties

1H-pyrazolo[4,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1H-pyrazolo[4,3-b]pyridine has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, 1H-pyrazolo[4,3-b]pyridine has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation .

Cellular Effects

1H-pyrazolo[4,3-b]pyridine exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cytotoxicity by inhibiting CDKs, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the BMP signaling pathway, which is involved in cell growth and differentiation . Furthermore, 1H-pyrazolo[4,3-b]pyridine affects gene expression and cellular metabolism by modulating the activity of PPARα, thereby impacting lipid and glucose metabolism .

Molecular Mechanism

The molecular mechanism of 1H-pyrazolo[4,3-b]pyridine involves its binding interactions with specific biomolecules. As a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 1H-pyrazolo[4,3-b]pyridine activates PPARα by binding to its ligand-binding domain, inducing a conformational change that promotes the recruitment of coactivators and the transcription of target genes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazolo[4,3-b]pyridine can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 1H-pyrazolo[4,3-b]pyridine can lead to sustained inhibition of CDKs and persistent activation of PPARα, resulting in long-term changes in cell cycle regulation and metabolic processes .

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[4,3-b]pyridine in animal models are dose-dependent. At lower doses, it can effectively inhibit CDKs and activate PPARα without causing significant toxicity . At higher doses, 1H-pyrazolo[4,3-b]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1H-pyrazolo[4,3-b]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, 1H-pyrazolo[4,3-b]pyridine influences metabolic flux and metabolite levels by modulating the activity of PPARα, thereby affecting lipid and glucose metabolism .

Transport and Distribution

Within cells and tissues, 1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution can also be influenced by factors such as tissue permeability, blood flow, and the presence of efflux transporters that may limit its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of 1H-pyrazolo[4,3-b]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with CDKs occurs primarily in the nucleus, where it inhibits cell cycle progression . Similarly, its activation of PPARα takes place in the nucleus, where it modulates gene expression .

特性

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFYRKOUWBAGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949931 | |

| Record name | 2H-Pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-51-5, 272-52-6 | |

| Record name | 2H-Pyrazolo[4,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of 1H-pyrazolo[4,3-b]pyridine derivatives?

A1: Research indicates potential applications in treating cardiovascular diseases. [, , ] Additionally, certain derivatives have shown promise as adenosine A2A receptor antagonists [] and as dual FLT3/CDK4 inhibitors for potential anticancer therapies. [] Further research is ongoing to explore their efficacy and safety profiles.

Q2: How are 1H-pyrazolo[4,3-b]pyridine derivatives synthesized?

A2: Various synthetic routes have been explored. One method involves the acid-catalyzed transformation of 2,4-diaryl-4-(3,5-dinitro-2-pyridyl)-5(4H)-oxazolones, leading to the formation of substituted 1H-pyrazolo[4,3-b]pyridines. [] Another approach utilizes a gold-catalyzed reaction of α-diazo nitriles with cyclopropene derivatives, followed by anionic cyclization, to yield 1H-pyrazolo[4,3-b]pyridine-5-ones. []

Q3: Can you provide examples of how structure modifications in 1H-pyrazolo[4,3-b]pyridines influence their biological activity?

A3: Introducing a 5-oxazol-2-yl substituent at the 3-position of 1H-pyrazolo[4,3-b]pyridine was explored for its potential to impact adenosine A1 and A2A receptor binding. [] In another study, the synthesis and evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives revealed their potential as dual inhibitors of FLT3 and CDK4. [] These examples demonstrate how specific structural modifications can significantly impact the biological activity and target selectivity of these compounds.

Q4: What is known about the structure of 1H-pyrazolo[4,3-b]pyridine derivatives?

A4: Structural studies on a 1,4-dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-3,5(2H,4H)-dione derivative, using X-ray crystallography, revealed the spatial arrangement of the molecule. [] The study showed that the pyrazolone ring and the phenyl ring were not coplanar, exhibiting a dihedral angle of 36.05°. This structural information can be valuable for understanding the interactions of these compounds with their biological targets.

Q5: Have any studies explored the optical properties of 1H-pyrazolo[4,3-b]pyridine derivatives?

A5: Yes, research has investigated the optical characteristics of 1H-pyrazolo[4,3-b]pyridine derivatives for potential material science applications. [, ] Specifically, the study on 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile films explored their optical properties and junction characteristics. [] These findings suggest possibilities for using these compounds in electronic or optoelectronic devices.

Q6: What are the challenges associated with the stability and formulation of 1H-pyrazolo[4,3-b]pyridine derivatives?

A6: While the provided literature doesn't specifically address stability and formulation challenges for 1H-pyrazolo[4,3-b]pyridine, these aspects are crucial for drug development. Future research should investigate stability under various conditions (temperature, pH, light exposure), suitable formulations (solid dispersions, nanoparticles), and strategies to enhance solubility and bioavailability for improved therapeutic outcomes.

Q7: Have any analytical methods been employed to study 1H-pyrazolo[4,3-b]pyridine derivatives?

A7: Although specific details about analytical methods are limited in the provided research, it's implied that techniques like X-ray crystallography were utilized to determine the molecular structures of synthesized compounds. [] Other analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC, are likely employed for characterization, purity assessment, and quantification of 1H-pyrazolo[4,3-b]pyridine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

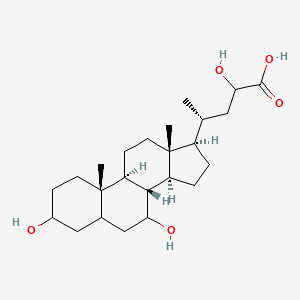

![(2S,3R,4S,5S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B1257454.png)

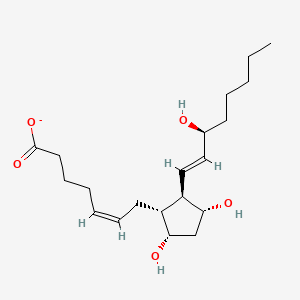

![(E)-4-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6S)-6-[(2S,3R,4S,6R)-6-[[(1R,10S,12S,13R,21R,22S,23S,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1257455.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1257458.png)

![[2-Carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium](/img/structure/B1257463.png)